molecular formula C16H13FN6O2 B10835120 3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide

3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide

Cat. No.: B10835120
M. Wt: 340.31 g/mol
InChI Key: JRLWVTOAMRASSS-UHFFFAOYSA-N
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Description

PMID28092474-Compound-33j is a small molecular drug developed by Karus Therapeutics Ltd. It is known for its inhibitory action on histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6). The compound has a molecular formula of C16H13FN6O2 and is identified by PubChem Compound ID 117703439 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID28092474-Compound-33j involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary to Karus Therapeutics Ltd. and are not publicly disclosed.

Industrial Production Methods: Industrial production of PMID28092474-Compound-33j would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors, purification techniques, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: PMID28092474-Compound-33j undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

PMID28092474-Compound-33j has a wide range of scientific research applications, including:

Mechanism of Action

PMID28092474-Compound-33j exerts its effects by inhibiting histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, PMID28092474-Compound-33j promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression .

Comparison with Similar Compounds

  • PMID29671355-Compound-23
  • PMID28092474-Compound-33k
  • PMID28092474-Compound-33l

Comparison: PMID28092474-Compound-33j is unique in its dual inhibition of both HDAC1 and HDAC6, whereas other similar compounds may target only one of these enzymes. This dual inhibition provides a broader spectrum of activity and potential therapeutic benefits. Additionally, PMID28092474-Compound-33j has been shown to have a distinct chemical structure and pharmacokinetic profile compared to its analogs .

Properties

Molecular Formula

C16H13FN6O2

Molecular Weight

340.31 g/mol

IUPAC Name

3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide

InChI

InChI=1S/C16H13FN6O2/c17-13-8-11(16(24)22-25)3-4-12(13)10-23(14-2-1-5-20-21-14)15-9-18-6-7-19-15/h1-9,25H,10H2,(H,22,24)

InChI Key

JRLWVTOAMRASSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N(CC2=C(C=C(C=C2)C(=O)NO)F)C3=NC=CN=C3

Origin of Product

United States

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